molecular formula C19H12ClFN4O2S B2908199 6-(2H-1,3-benzodioxol-5-yl)-3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 877634-69-0

6-(2H-1,3-benzodioxol-5-yl)-3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2908199
CAS No.: 877634-69-0
M. Wt: 414.84
InChI Key: HUGOHSBMOMQXIP-UHFFFAOYSA-N
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Description

6-(2H-1,3-benzodioxol-5-yl)-3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, including the formation of the triazolopyridazine core and subsequent functionalization. Common synthetic routes may include:

    Cyclization reactions: Formation of the triazolopyridazine core through cyclization of appropriate precursors.

    Substitution reactions: Introduction of the benzo[d][1,3]dioxol-5-yl and 2-chloro-6-fluorobenzylthio groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2H-1,3-benzodioxol-5-yl)-3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles and electrophiles: For substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine involves interaction with specific molecular targets and pathways. This may include:

    Binding to receptors: Interaction with specific receptors to modulate biological activity.

    Enzyme inhibition: Inhibition of enzymes involved in key biological processes.

    Signal transduction: Modulation of signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other triazolopyridazines with different substituents. Examples include:

  • 6-(Benzo[d][1,3]dioxol-5-yl)-3-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
  • 6-(Benzo[d][1,3]dioxol-5-yl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

The uniqueness of 6-(2H-1,3-benzodioxol-5-yl)-3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine lies in its specific combination of substituents, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN4O2S/c20-13-2-1-3-14(21)12(13)9-28-19-23-22-18-7-5-15(24-25(18)19)11-4-6-16-17(8-11)27-10-26-16/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGOHSBMOMQXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4SCC5=C(C=CC=C5Cl)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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